N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Description
N-[5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methoxy group at the 5-position and a 2-oxopyrrolidinyl moiety at the 2-position of the phenyl ring. The methanesulfonamide group (-SO₂NH₂) attached to the aromatic ring is a critical pharmacophore, often associated with biological activity in medicinal chemistry . The 2-oxopyrrolidinyl group introduces hydrogen-bonding capabilities, which may influence molecular recognition and binding interactions .
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H16N2O4S/c1-18-9-5-6-11(14-7-3-4-12(14)15)10(8-9)13-19(2,16)17/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
QFXJCTQFMFSKLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are then reduced.
Methanesulfonamide Introduction: The methanesulfonamide group is introduced through sulfonylation reactions, often using reagents like methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Methoxy group oxidation can yield methoxybenzoic acid.
Reduction: Reduction of the pyrrolidinone ring can yield pyrrolidine derivatives.
Substitution: Electrophilic substitution can yield nitro or halogenated derivatives.
Scientific Research Applications
Therapeutic Potential
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has been investigated for its potential as a therapeutic agent in several areas:
1.1. Anti-inflammatory Properties
Research indicates that methanesulfonamide-containing compounds exhibit significant anti-inflammatory effects. For example, compounds with methanesulfonamide groups have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The presence of the methanesulfonamide group at specific positions enhances the potency of these inhibitors, with some exhibiting IC50 values as low as 30 nM .
1.2. Anticancer Activity
Studies have demonstrated that derivatives of methanesulfonamide can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been tested for their cytotoxic effects against various cancer cell lines, showing promising results in reducing cell viability and promoting cell death through apoptotic pathways .
2.1. Enzyme Inhibition
The compound's structure allows it to interact with key enzymes involved in inflammatory and cancer pathways. Specifically, it may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may target other enzymes related to cancer proliferation and survival.
2.2. Cell Signaling Modulation
Research suggests that compounds like this compound can modulate signaling pathways critical for cell survival and proliferation. This modulation can lead to altered gene expression profiles conducive to apoptosis in tumor cells .
Case Studies
Several studies have illustrated the effectiveness of this compound and its analogs:
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Substitution Patterns
- Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)Sulfonyl]Phenyl]Sulfonyl]Phenyl]Ethyl]Methanesulfonamide): This bis-sulfone compound shares a methoxy-substituted phenyl ring and a methanesulfonamide group with the target compound. However, it features dual sulfonyl groups and a chiral ethyl linker, contributing to its selectivity as a CB2 receptor inverse agonist .
- 5-(Substituted Phenyl)-N-(2-Oxo-2-Substituted Phenyl)Ethyl Sulfonamides: These derivatives (e.g., 4a–4m) incorporate a furan sulfonamide core with substituted phenyl groups. Unlike the target compound, they lack the pyrrolidinone moiety but exhibit antimicrobial activity, suggesting that sulfonamide positioning and aryl substituents significantly influence bioactivity .
- N-[5-Fluoro-2-(4-Methylbenzyloxy)Pyrimidin-4-yl]Methanesulfonamide: This analog replaces the methoxy and pyrrolidinone groups with a fluoro atom and a methylbenzyloxy substituent.
Heterocyclic Moieties
- Morpholinyl vs. Pyrrolidinyl Groups: Compounds in feature morpholinyl groups, which are six-membered heterocycles, contrasting with the five-membered 2-oxopyrrolidinyl ring in the target compound. The smaller pyrrolidinone ring may confer stronger hydrogen-bonding interactions due to increased ring strain and polarity .
- 2-Oxotetrahydropyrimidinyl Derivatives: The compounds in contain a 2-oxotetrahydropyrimidinyl group, a six-membered lactam. Compared to the target’s pyrrolidinone, this moiety offers additional hydrogen-bonding sites and stereochemical complexity, which could enhance receptor selectivity .
Pharmacological Activity
- Sch225336: Demonstrates CB2 receptor inverse agonism, attributed to its bis-sulfone structure and methoxy substituents. The target compound’s pyrrolidinone group may redirect activity toward different receptor targets, such as enzymes requiring lactam recognition .
- Antimicrobial Sulfonamides (4a–4m): Exhibit activity against bacterial strains, likely due to sulfonamide-mediated inhibition of dihydropteroate synthase. The target compound’s methoxy group could enhance membrane permeability, while the pyrrolidinone might reduce metabolic degradation .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a pyrrolidine moiety, which are known to influence its biological activity. The general structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, derivatives with methoxy and hydroxyl substitutions have shown pronounced antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Induces apoptosis |
| Compound B | A549 (lung cancer) | 5.0 | DNA damage |
| Compound C | HeLa (cervical cancer) | 4.8 | Cell cycle arrest |
These results suggest that the presence of electron-donating groups enhances the antiproliferative activity by promoting oxidative stress within cancer cells .
Enzyme Inhibition
In addition to anticancer properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption:
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| α-glucosidase | 65% |
| β-glucosidase | 58% |
This inhibition suggests that the compound may help regulate blood glucose levels, making it a candidate for further investigation in diabetic therapies .
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related diseases. Studies have shown that derivatives of this compound possess significant antioxidant activity, which can be quantified using various assays:
| Assay Type | Activity (IC50 µM) |
|---|---|
| DPPH Scavenging | 12.5 |
| ABTS Scavenging | 15.0 |
| FRAP Assay | 11.0 |
These results indicate that the compound can effectively scavenge free radicals, contributing to its overall therapeutic profile .
Case Studies
- Case Study on Anticancer Activity : A study involving the treatment of MCF-7 breast cancer cells with this compound demonstrated significant apoptosis induction, evidenced by increased caspase activity and DNA fragmentation assays.
- Diabetes Management : In vivo studies using Drosophila melanogaster as a model for diabetes showed that administration of the compound led to a marked reduction in glucose levels compared to control groups, supporting its role as an α-glucosidase inhibitor .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, and how do reaction conditions impact yield?
- Methodology : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-containing precursor under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . For this compound, the pyrrolidinone and methoxyphenyl moieties may require sequential functionalization. Key steps include:
-
Step 1 : Introduce the 2-oxopyrrolidin-1-yl group via nucleophilic substitution or reductive amination.
-
Step 2 : Sulfonamide formation using methanesulfonyl chloride under anhydrous conditions.
-
Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect regioselectivity and purity .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrrolidinone attachment | 2-Pyrrolidone, K₂CO₃, DMF, 80°C | 65–75 | 90% |
| Sulfonylation | Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C | 50–60 | 85% |
Q. How can structural characterization of this compound address ambiguities in regiochemistry or stereochemistry?
- Methodology : Use a combination of:
- X-ray crystallography to resolve absolute configuration (e.g., as in , where crystal structures of sulfonamides were determined using Mo-Kα radiation) .
- 2D NMR (e.g., HSQC, NOESY) to confirm connectivity and spatial arrangement .
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
Advanced Research Questions
Q. What computational approaches can predict the reactivity and pharmacological properties of this sulfonamide derivative?
- Methodology :
-
Quantum mechanical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error in synthesis .
-
Molecular docking studies to assess binding affinity toward biological targets (e.g., enzymes implicated in inflammation or cancer) .
-
ADMET prediction tools (e.g., SwissADME) to evaluate pharmacokinetic profiles .
- Case Study : reports a related sulfonamide with predicted pKa = 8.20 and logP = 3.45, suggesting moderate solubility and membrane permeability. Adjust substituents (e.g., methoxy groups) to optimize bioavailability .
Q. How can researchers reconcile contradictory biological activity data across studies?
- Methodology :
-
Dose-response validation : Ensure consistent testing concentrations (e.g., µM vs. nM ranges) .
-
Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) .
-
Meta-analysis : Compare structural analogs (e.g., ’s compound with antimicrobial activity) to identify SAR trends .
Data Contradiction Analysis
Q. Why might reported synthetic yields vary between 50% and 75% for similar sulfonamides?
- Key Factors :
- Purification methods : Column chromatography vs. recrystallization impacts recovery .
- Side reactions : Competing N- vs. O-sulfonylation in methoxyphenyl precursors .
- Moisture sensitivity : Hydrolysis of sulfonyl chloride intermediates reduces yield if reactions are not anhydrous .
Experimental Design Recommendations
Q. What in vitro assays are most suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Microbial susceptibility testing : Follow CLSI guidelines for MIC determination .
Structural and Functional Insights
Q. How does the 2-oxopyrrolidin-1-yl group influence the compound’s physicochemical properties?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
